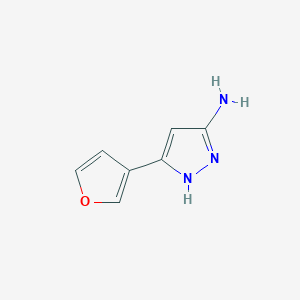

3-(furan-3-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-3-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRVRQADAMFPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Furan 3 Yl 1h Pyrazol 5 Amine

Established Synthetic Routes to the Pyrazole (B372694) Core

The formation of the pyrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cyclocondensation Reactions with Hydrazine Derivatives

The most traditional and widely employed method for the synthesis of pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. beilstein-journals.orgnih.gov For the specific synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine, a key precursor is 3-(furan-3-yl)-3-oxopropanenitrile, also known as 3-furoylacetonitrile. This β-ketonitrile contains the necessary carbon framework to react with hydrazine.

The reaction proceeds through an initial condensation of hydrazine with the ketone carbonyl group of 3-(furan-3-yl)-3-oxopropanenitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. This method is advantageous due to the ready availability of hydrazine and the often straightforward reaction conditions.

| Reactants | Reagents/Catalysts | Conditions | Product | Typical Yield |

| 3-(Furan-3-yl)-3-oxopropanenitrile, Hydrazine hydrate | Ethanol (B145695), Acetic acid (cat.) | Reflux | This compound | Good to Excellent |

| 3-(Furan-3-yl)-3-oxopropanenitrile, Hydrazine hydrate | Water, Microwave irradiation | 120 °C | This compound | High |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).

To synthesize a 3-substituted pyrazole, a terminal alkyne bearing the desired substituent can be reacted with diazomethane. In the context of this compound, this would conceptually involve the cycloaddition of a furan-3-yl substituted alkyne with a diazomethane equivalent that would lead to the 5-amino functionality. However, the direct use of a diazomethane equivalent bearing an amino group precursor can be challenging. A more common strategy involves using a dipolarophile that allows for the subsequent introduction of the amine group. The regioselectivity of the cycloaddition is a key consideration and is influenced by electronic and steric factors of both the dipole and the dipolarophile.

Multicomponent Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical route to complex molecules. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives.

For the synthesis of 5-aminopyrazoles, a common multicomponent strategy involves the reaction of a β-ketonitrile, an aldehyde, and hydrazine. beilstein-journals.org While this is a powerful method for generating highly substituted pyrazoles, for the specific synthesis of this compound, a two-component cyclocondensation as described in section 2.1.1 is more direct. However, MCRs could be employed to synthesize more complex analogues of the target molecule by incorporating additional diversity elements.

Introduction of the Furan-3-yl Moiety

The furan-3-yl group can be introduced either by functionalizing a pre-formed pyrazole ring or by utilizing a furan-containing building block in the initial pyrazole synthesis.

Functionalization of Pyrazole Precursors with Furan (B31954) Derivatives

A versatile method for introducing the furan-3-yl moiety is through the cross-coupling of a halogenated pyrazole precursor with a furan-3-yl organometallic reagent. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this transformation.

This approach would start with a 3-halo-1H-pyrazol-5-amine, such as 3-bromo-1H-pyrazol-5-amine. The pyrazole is then reacted with furan-3-boronic acid in the presence of a palladium catalyst and a base. This method offers a high degree of flexibility, as a wide variety of boronic acids are commercially available or can be readily synthesized. The protection of the amino group and the pyrazole nitrogen may be necessary depending on the reaction conditions.

| Reactants | Catalyst | Ligand | Base | Solvent | Conditions | Product |

| 3-Bromo-1H-pyrazol-5-amine (protected), Furan-3-boronic acid | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or XPhos | K2CO3 or Cs2CO3 | Dioxane/Water or Toluene | 80-110 °C | This compound (protected) |

Synthesis Utilizing Furan-Containing Building Blocks

As highlighted in the cyclocondensation route (section 2.1.1), the most direct method for the synthesis of this compound involves the use of a furan-containing building block. The key precursor, 3-(furan-3-yl)-3-oxopropanenitrile, already incorporates the furan-3-yl moiety at the desired position.

Formation of the 5-Amino Group

The formation of the 5-amino group on the pyrazole ring is typically achieved through a cyclocondensation reaction where one of the precursors contains a nitrile (-CN) group. This nitrile group is ultimately converted into the exocyclic amino group of the final product.

A primary and widely utilized route for constructing 5-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. nih.govresearchgate.net For the target molecule, the key starting material would be 3-(furan-3-yl)-3-oxopropanenitrile . This precursor contains the furan ring, a ketone carbonyl group, and a nitrile group, all correctly positioned for the subsequent cyclization.

The reaction proceeds via the condensation of hydrazine (NH₂NH₂) with the β-ketonitrile. The more electrophilic carbonyl group of the β-ketonitrile is typically attacked first by a terminal nitrogen of hydrazine, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. This cyclization and subsequent tautomerization yield the stable aromatic 5-aminopyrazole ring system. nih.gov Solid-phase synthesis approaches have also been developed for 5-aminopyrazoles, where intermediates are immobilized on a resin, reacted with hydrazine, and then cleaved to yield the final product. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

When synthesizing 1H-pyrazoles from unsymmetrical 1,3-dicarbonyl compounds (or their equivalents like β-ketonitriles) and hydrazine, regioselectivity is a critical consideration. The reaction can potentially yield two different regioisomers. In the case of 3-(furan-3-yl)-3-oxopropanenitrile and hydrazine, the desired product is This compound . However, the formation of the isomeric 5-(furan-3-yl)-1H-pyrazol-3-amine is also possible.

The regiochemical outcome is determined by which nitrogen atom of the hydrazine intermediate attacks the nitrile group during the cyclization step. The initial nucleophilic attack of hydrazine on the β-ketonitrile can occur at either the keto or the nitrile group, although attack at the more reactive ketone carbonyl is generally favored. nih.gov Subsequent cyclization regioselectivity can be influenced by several factors:

Electronic Effects : The electron-withdrawing or -donating nature of the substituents can influence the electrophilicity of the carbonyl and nitrile carbons.

Steric Hindrance : Bulky substituents can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered site. nih.gov

Reaction Conditions : The pH of the reaction medium is a crucial factor. Acidic conditions can protonate the carbonyl group, enhancing its electrophilicity and directing the initial attack. nih.govbeilstein-journals.org Conversely, basic conditions can alter the nucleophilicity of the hydrazine.

Studies on related systems have shown that the cyclization of hydrazines with β-functionalized nitriles can be highly regioselective. organic-chemistry.org For instance, in the reaction of enaminones with 1-NH-5-aminopyrazoles, the formation of a pyrazolo[1,5-a]pyrimidine isomer was observed, highlighting how the nature of the pyrazole starting material (N-substituted vs. N-unsubstituted) directs the cyclization pathway. nih.govbeilstein-journals.org In the synthesis of the target compound, the distinct electronic nature of the ketone versus the nitrile typically provides a high degree of regiochemical control, favoring the formation of the 5-amino isomer. Stereochemical control is generally not a factor in the synthesis of the aromatic pyrazole ring itself unless chiral centers are present in the substituents.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. A variety of catalytic systems have been explored for the synthesis of analogous 5-aminopyrazoles, ranging from acid and base catalysts to metal-free and heterogeneous systems. researchgate.netthieme-connect.com

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Alcohols like ethanol are commonly used. ekb.eg In some cases, greener media such as water, often in combination with polyethylene glycol (PEG), have been successfully employed. researchgate.net For certain halogenation reactions on pre-formed 3-aryl-1H-pyrazol-5-amines, polar aprotic solvents like DMSO gave excellent yields compared to less polar solvents like DCM or n-hexane. beilstein-archives.org

Catalytic Systems:

Acid Catalysis: Brønsted acids like acetic acid or p-toluenesulfonic acid (p-TSA) are often used to catalyze the condensation and cyclization steps. nih.gov

Base Catalysis: Bases such as piperidine or triethylamine can be employed, particularly in Knoevenagel-type condensations that may precede the cyclization. nih.govekb.eg

Ionic Liquids: Ionic liquids like [bmim]Br have been used as effective media and promoters for pyrazole synthesis, sometimes offering advantages in terms of yield and recyclability. nih.govbeilstein-journals.org

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sulfuric acid or mesoporous SiO₂-Al₂O₃, offer benefits like easy separation and potential for reuse, aligning with green chemistry principles. thieme-connect.comjchemlett.com

Catalyst-Free Conditions: Many modern protocols aim for catalyst-free conditions, often utilizing microwave irradiation or ultrasound in environmentally benign solvents to promote the reaction. nih.govresearchgate.net

The table below summarizes various conditions optimized for the synthesis of structurally related pyrazoles.

| Catalyst System | Reactants | Solvent | Temperature | Yield (%) | Reference |

| p-TSA | 5-aminopyrazole, isatin, β-diketone | Aqueous Ethanol | Reflux | Excellent | beilstein-journals.org |

| L-proline (30 mol%) | 5-aminopyrazole, aldehyde, nitroethenamine | Ethanol | 78 °C | Excellent | nih.gov |

| [bmim]Br | 5-aminopyrazole, α,β-unsaturated ketone | [bmim]Br | 90 °C | Excellent | nih.govbeilstein-journals.org |

| Acetic Acid | Enaminone, 5-aminopyrazole | Acetic Acid | N/A | Good | beilstein-journals.org |

| None (Ultrasound) | 5-aminopyrazole, isatin, 4-hydroxycoumarin | Water | 60 °C | Excellent | nih.gov |

| CeO₂/SiO₂ | Phenylhydrazine, ethyl acetoacetate, aldehyde | N/A | N/A | 85-92% | thieme-connect.com |

| None | Phenylhydrazine, malononitrile, aldehyde | Water/PEG-400 | Room Temp. | 88-96% | researchgate.net |

Gram-Scale Synthesis Considerations

Transitioning the synthesis of this compound from laboratory to gram-scale production requires addressing several practical challenges to ensure safety, efficiency, and scalability.

Reaction Control: The cyclization reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain a consistent product profile. This may involve using a jacketed reactor with controlled cooling. mdpi.com

Solvent and Reagent Stoichiometry: The choice of solvent becomes more critical at a larger scale. An ideal solvent should not only facilitate the reaction but also allow for the product to precipitate upon completion, simplifying isolation by filtration and minimizing the need for extensive chromatography. beilstein-archives.orgmdpi.com For example, in the gram-scale synthesis of a related 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine, the crude product was purified by recrystallization from ethanol, a technique well-suited for large quantities. beilstein-archives.org

Purification: While column chromatography is common for purification at the lab scale, it is often impractical for large quantities. Developing a robust recrystallization or precipitation procedure is paramount for achieving high purity on a gram scale. beilstein-archives.org

Process Safety: A thorough safety assessment is necessary, especially when handling reagents like hydrazine, which is toxic and potentially explosive. The stability of intermediates and the final product should also be evaluated. mdpi.com In some large-scale syntheses of related pyrazoles, potentially hazardous steps have been converted to safer flow chemistry processes. mdpi.com

A general procedure for a gram-scale synthesis would involve the slow addition of one reagent to another in a suitable reactor with efficient stirring and temperature monitoring. After the reaction is complete, the mixture would be cooled to induce crystallization, and the solid product would be collected by filtration, washed with a suitable solvent, and dried under vacuum. beilstein-archives.org

Chemical Reactivity and Transformations of 3 Furan 3 Yl 1h Pyrazol 5 Amine

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, making it susceptible to various chemical transformations. encyclopedia.pub The presence of an amino group at the C5 position enhances this electron-rich nature, influencing the regioselectivity of its reactions.

Electrophilic Substitution Patterns

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. nih.govrrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. rrbdavc.org For 3(5)-aminopyrazoles, the molecule possesses multiple nucleophilic sites: the two ring nitrogen atoms, the C4 carbon, and the exocyclic amino group. encyclopedia.pub The C4 carbon typically participates in electrophilic aromatic substitutions. encyclopedia.pub

The amino group at C5 is a strong activating group, further directing electrophiles to the C4 position. Halogenation reactions, for instance, have been shown to occur at the C4 position of substituted 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

| Position | Reactivity towards Electrophiles | Rationale |

| C4 | Preferred site of substitution | Formation of a more stable carbocation intermediate. rrbdavc.org |

| C3/C5 | Less favored | Formation of less stable carbocation intermediates. rrbdavc.org |

| N1/N2 | Can undergo alkylation | The pyridine-like nitrogen is typically the site of protonation and alkylation. encyclopedia.pubrrbdavc.org |

Nucleophilic Substitution Reactions

The C3 and C5 positions of the pyrazole ring are considered electrophilic in nature and are thus susceptible to nucleophilic attack. encyclopedia.pubnih.gov However, nucleophilic substitution is generally less common than electrophilic substitution on the pyrazole ring unless activated by appropriate leaving groups. In the context of 3-(furan-3-yl)-1H-pyrazol-5-amine, direct nucleophilic substitution on the pyrazole ring is not a primary reaction pathway without prior functionalization. However, the amino group at C5 can act as a nucleophile in various reactions, such as condensations and cyclizations, to form fused heterocyclic systems. researchgate.netnih.gov For instance, 5-aminopyrazoles are key precursors in the synthesis of pyrazolo[1,5-a]pyrimidines. encyclopedia.pubnih.gov

Oxidation and Reduction Pathways

The pyrazole ring is generally stable towards oxidation. However, the amino group of this compound can be susceptible to oxidation. Oxidation of aminopyrazoles can lead to the formation of various products, including the potential for ring-opening or the formation of azo compounds. For example, the oxidation of 1-aminopyrazoles has been studied, leading to the synthesis of 1,2,3-triazines. acs.org

Regarding reduction, the pyrazole ring is generally resistant to catalytic hydrogenation. However, specific substituents on the ring can be reduced. For instance, a nitro group on the pyrazole ring can be reduced to an amino group. beilstein-journals.org In a specific study, the electrochemical reduction of a related dinitropyrazole derivative to an aminopyrazole was achieved using TiCl3 as a mediator. acs.org

Tautomerism and its Implications for Reactivity

This compound can exist in different tautomeric forms due to the migration of a proton. nih.govmdpi.com The primary tautomers are the this compound and the 5-(furan-3-yl)-1H-pyrazol-3-amine forms. Additionally, imine tautomers can also exist. bath.ac.uknih.gov

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govnih.govresearchgate.net For instance, in solution, 3(5)-phenylpyrazoles exist as a mixture with the 3-phenyl tautomer being predominant. fu-berlin.de The tautomeric form present in a reaction can significantly impact its reactivity and the final product distribution. encyclopedia.pubnih.gov For example, the different nucleophilicities of the ring and exocyclic nitrogens in the various tautomers will dictate the outcome of reactions with electrophiles. encyclopedia.pub

Table 2: Possible Tautomers of this compound

| Tautomer Name | Structural Description |

| This compound | Furan (B31954) group at C3, amino group at C5. |

| 5-(Furan-3-yl)-1H-pyrazol-3-amine | Furan group at C5, amino group at C3. |

| 3-(Furan-3-yl)-1,2-dihydropyrazol-5-imine | Imine form with the double bond to the exocyclic nitrogen at C5. |

| 5-(Furan-3-yl)-1,2-dihydropyrazol-3-imine | Imine form with the double bond to the exocyclic nitrogen at C3. |

Reactivity of the Furan-3-yl Moiety

The furan ring is also an electron-rich aromatic heterocycle, and its reactivity will be influenced by the pyrazolyl substituent.

Aromatic Reactivity and Electrophilic Substitution on Furan

Furan is highly reactive towards electrophiles, undergoing substitution more readily than benzene. pearson.comchemicalbook.com Electrophilic attack typically occurs at the C2 and C5 positions, as the intermediates are more stabilized by resonance. chemicalbook.commatanginicollege.ac.in However, in 3-substituted furans, the directing effect of the substituent at C3 must be considered. While functionalization at the C2 and C5 positions of furan is common, obtaining 3-substituted furans often requires specific synthetic strategies. acs.org

The pyrazolyl group at the 3-position of the furan ring will influence the regioselectivity of electrophilic substitution on the furan ring. The precise directing effect would need to be determined experimentally, but it is expected to influence the electron density at the C2 and C5 positions of the furan.

Potential for Cyclization and Fused Ring Systems

The this compound core is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the nucleophilic amine group adjacent to a ring nitrogen atom facilitates cyclization reactions with appropriate bifunctional electrophiles, leading to the formation of polycyclic structures.

A significant transformation is the construction of pyrazolo[1,5-a]pyrimidines. The reaction of 3-amino-5-phenylpyrazole, a close analog, with substituted β-diketo esters demonstrates this potential, yielding substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters. sigmaaldrich.com Similarly, condensation with compounds like 3-(2′-formyl-1′-chlorovinyl)-5,6-benzocoumarin can produce complex fused systems. sigmaaldrich.com These reactions highlight the utility of the aminopyrazole moiety in creating larger, medicinally relevant scaffolds.

Furthermore, modern catalytic methods have expanded the scope of these cyclizations. For instance, a Rhodium(III)-catalyzed C–H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynes. rsc.org This [5 + 1] annulation reaction demonstrates a high-efficiency, atom-economical approach to building fused systems directly from the aminopyrazole core. rsc.org

Table 1: Examples of Cyclization Reactions Leading to Fused Systems

| Starting Aminopyrazole | Reagent | Fused Product | Reference |

|---|---|---|---|

| 3-Amino-5-phenylpyrazole | Substituted β-diketo esters | Substituted pyrazolo[1,5-a]pyrimidine | sigmaaldrich.com |

| 3-Amino-5-phenylpyrazole | Indole-3-carboxaldehyde (B46971) | Heterobiaryl pyrazolo[3,4-b]pyridines | sigmaaldrich.com |

Diels-Alder Reactions of the Furan Ring

The furan moiety within this compound can participate as a 4π-electron diene component in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.com This reaction is a powerful tool for constructing six-membered rings and is fundamental in transforming bio-based furanic compounds into a variety of other chemical structures. mdpi.comnih.gov

The pyrazolyl substituent on the furan ring is expected to influence its reactivity as a diene. While electron-donating groups on the furan ring generally favor the Diels-Alder reaction, electron-withdrawing groups can decrease its activity. semanticscholar.org Many furan/alkene Diels-Alder reactions are reversible, and the cycloadducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting furan and dienophile. mdpi.comrsc.org This reversibility is a key feature in the design of dynamic materials and covalent adaptable networks. semanticscholar.org

Table 2: General Scheme for Diels-Alder Reaction of a Furan Derivative

| Diene | Dienophile | Adduct Type | Key Features | Reference |

|---|---|---|---|---|

| Furan Derivative | Maleimide | Oxanorbornene | Reversible; forms endo and exo isomers | semanticscholar.orgrsc.org |

Reactivity of the Exocyclic Amine Group

The 5-amino group is a primary site of reactivity in this compound, behaving as a potent nucleophile. This functionality allows for a wide array of transformations, including additions, condensations, and derivatizations.

Nucleophilic Additions and Condensation Reactions

The nucleophilic character of the exocyclic amine group enables its participation in addition and condensation reactions with various electrophiles, particularly carbonyl compounds. These reactions are crucial for extending the molecular framework and for building more complex heterocyclic structures.

For example, the amine can react with aldehydes and ketones. A notable application is the reaction of 3-amino-5-phenylpyrazole with indole-3-carboxaldehyde to synthesize heterobiaryl pyrazolo[3,4-b]pyridines. sigmaaldrich.com This transformation involves an initial nucleophilic addition of the amine to the aldehyde, followed by cyclization and aromatization. The first step of such mechanisms is typically the nucleophilic attack of the amine on a carbonyl group, leading to an intermediate that can then undergo intramolecular cyclization. mdpi.com

Table 3: Examples of Nucleophilic Condensation Reactions

| Amine Source | Electrophile | Product Type | Reference |

|---|---|---|---|

| 3-Amino-5-phenylpyrazole | Indole-3-carboxaldehyde | Pyrazolo[3,4-b]pyridine derivative | sigmaaldrich.com |

Acylation and Derivatization Reactions

The 5-amino group readily undergoes acylation and other derivatization reactions, allowing for the introduction of a wide range of functional groups. These modifications are often used to alter the compound's physical properties or to prepare it for further synthetic transformations.

Reaction with isothiocyanates provides a straightforward route to thiourea (B124793) derivatives. For instance, 3-amino-5-phenylpyrazole reacts with ethoxycarbonyl isothiocyanate to yield the corresponding N-ethoxycarbonylthiourea derivative. sigmaaldrich.com Similarly, reaction with acylating agents like azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone (B1245722) can form urea (B33335) derivatives. sigmaaldrich.com Another example involves treating the aminopyrazole with thioglycolic acid to produce 2-mercaptoacetamide (B1265388) analogs. sigmaaldrich.com These reactions demonstrate the versatility of the amine group for creating a diverse library of derivatives.

Table 4: Examples of Amine Derivatization Reactions

| Amine Source | Reagent | Product Class | Reference |

|---|---|---|---|

| 3-Amino-5-phenylpyrazole | Ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiourea | sigmaaldrich.com |

| 3-Amino-5-phenylpyrazole | Azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone | Urea derivative | sigmaaldrich.com |

Halogenation of the Amine-Substituted Pyrazole

The pyrazole ring itself can undergo electrophilic substitution, and the position of this substitution is directed by the existing substituents. For 3-substituted-1H-pyrazol-5-amines, the amine group acts as a powerful activating group, directing electrophiles to the C-4 position of the pyrazole ring.

A direct and efficient C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the 4-position has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org This metal-free protocol proceeds at room temperature with moderate to excellent yields. beilstein-archives.org The reaction is highly regioselective, and studies show that dimethyl sulfoxide (B87167) (DMSO) can act as both the solvent and a catalyst. beilstein-archives.org The proposed mechanism involves the activation of the N-halosuccinimide by DMSO, followed by electrophilic attack on the electron-rich pyrazole ring. beilstein-archives.org This method is compatible with unsubstituted 1H-pyrazol-5-amines, affording the 4-halogenated products in good yields. beilstein-archives.org

Table 5: Halogenation of 3-Aryl-1H-pyrazol-5-amines

| Substrate | Halogenating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-phenyl-1H-pyrazol-5-amine | NBS (N-Bromosuccinimide) | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |

| 3-phenyl-1H-pyrazol-5-amine | NIS (N-Iodosuccinimide) | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80% | beilstein-archives.org |

Structure Activity Relationship Sar and Molecular Design Studies of 3 Furan 3 Yl 1h Pyrazol 5 Amine Derivatives

Elucidation of Key Structural Elements for Biological Activity

Structure-activity relationship (SAR) studies are crucial for identifying the molecular features essential for biological efficacy. For derivatives of 3-(furan-3-yl)-1H-pyrazol-5-amine, the key structural elements influencing activity are the furan (B31954) substituent and its position, modifications to the pyrazole (B372694) ring's nitrogen atoms, and the critical 5-amino group.

The position of the furan ring attachment to the pyrazole core is critical. While direct SAR comparisons for 3-(furan-3-yl) versus 3-(furan-2-yl) derivatives of 1H-pyrazol-5-amine are not extensively detailed in the provided literature, studies on related heterocyclic systems demonstrate that such positional isomerism can significantly impact activity. nih.gov For instance, in the development of kinase inhibitors, the choice of an aromatic ring and its substitution pattern on the pyrazole scaffold was shown to have a substantial effect on potency. nih.gov Research on furan-containing pyrazoles has often focused on the furan-2-yl isomer. rhhz.netgriffith.edu.aunih.govresearchgate.net For example, a series of N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides were synthesized and evaluated for herbicidal and antifungal activities. rhhz.net In another study, 3-(furan-2-yl)pyrazolyl hybrid chalcones showed promising anticancer activity. nih.gov These findings underscore the furan moiety's general importance, suggesting that the 3-yl isomer provides a distinct electronic and steric profile that can be exploited for targeted drug design.

The two nitrogen atoms in the pyrazole ring offer opportunities for substitution, which can significantly alter the compound's physicochemical properties and biological activity. nih.gov Due to tautomerism in asymmetrically substituted pyrazoles, alkylation can result in a mixture of N-1 and N-2 isomers, with the ratio depending on the substituents and reaction conditions. nih.gov

Table 1: Effect of N-1 Substitution on Meprin Inhibition for a 3,5-Diphenylpyrazole (B73989) Core

| Compound | N-1 Substituent | Meprin α Kᵢ (nM) | Meprin β Kᵢ (nM) |

| 7a | -H | 2.5 ± 0.3 | 2.6 ± 0.4 |

| 21a | -CH₃ | 15.0 ± 1.0 | 10.0 ± 2.0 |

| 21b | -Phenyl | 10.0 ± 1.0 | 17.0 ± 2.0 |

| Data adapted from a study on 3,4,5-substituted pyrazole derivatives. nih.gov The table demonstrates that N-H is favored over N-alkyl or N-aryl for this particular scaffold and target. |

The 5-amino group is a critical functional group that significantly contributes to the biological activity of this pyrazole class. researchgate.net Aminopyrazoles are recognized as advantageous frameworks for creating potent ligands for various enzymes and receptors. nih.gov The amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of a protein target. nih.gov

Furthermore, the 5-aminopyrazole moiety is a highly versatile synthetic intermediate. nih.gov It functions as a 1,3-binucleophile, enabling the construction of a wide range of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.net This synthetic tractability allows for extensive exploration of the chemical space around the core scaffold. For example, the reaction of 3-amino-5-aryl-1H-pyrazoles with electrophilic reagents can lead to the formation of diverse fused bicyclic products, with the reaction pathway often depending on the conditions. researchgate.net The amino group's reactivity is also utilized in creating amide or sulfonamide linkages, a common strategy for probing binding pockets and enhancing activity. mdpi.comnih.gov

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues based on the this compound scaffold involves systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. These strategies often include structural modifications and the exploration of bioisosteric replacements.

Building upon the core scaffold, several systematic strategies can be employed to enhance biological activity. These often focus on functionalizing the key structural elements identified in SAR studies.

Modification of the 5-Amino Group: The 5-amino group can be acylated or derivatized to introduce new functionalities. For instance, converting the amine to various amides or sulfonamides can introduce new hydrogen bond acceptors and donors, as well as groups that can occupy specific hydrophobic pockets in a target protein. This approach was used to generate N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides for screening as potential herbicides and fungicides. rhhz.net

Substitution on the Pyrazole Nitrogens: As previously discussed, substitution at the N-1 position of the pyrazole ring is a key strategy to modulate activity. nih.gov Introducing various alkyl, aryl, or heteroaryl groups can alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and can be used to fine-tune selectivity between related biological targets. nih.gov

Fusion of Heterocyclic Rings: The 5-aminopyrazole core is an excellent precursor for synthesizing fused ring systems like pyrazolo[1,5-a]pyrimidines. nih.gov This strategy significantly expands the structural diversity and rigidity of the scaffold, which can lead to enhanced binding affinity and novel biological activities.

Substitution on the Furan Ring: The furan ring itself can be substituted to explore additional binding interactions. Adding small alkyl or halogen groups to the furan ring can alter its electronic properties and provide new contact points with a target enzyme or receptor.

Table 2: Example of Activity Variation with Pyrazole Core Modifications in VEGFR-2 Inhibitors

| Compound | R Substituent | PC-3 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) |

| 3a | 2-Cl | 1.22 | 38.28 |

| 3i | 4-F | 1.24 | 8.93 |

| Sorafenib | - | 1.50 | 9.00 |

| Data adapted from a study on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives. nih.gov This table illustrates how substitutions on an appended phenyl ring (analogous to modifying the furan ring) can dramatically impact inhibitory potency against a specific target like VEGFR-2. |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of a lead compound. nih.gov This involves substituting atoms or groups with other atoms or groups that have similar physicochemical or topological properties. cambridgemedchemconsulting.com

Furan Ring Bioisosteres: The furan ring can be replaced with other five- or six-membered aromatic rings to probe the importance of its specific electronic and steric features. researchgate.net Common bioisosteres for furan include:

Thiophene: Often considered a close bioisostere of furan, replacing the oxygen with sulfur can subtly alter lipophilicity and metabolic stability. researchgate.net

Pyridine: Introducing a nitrogen atom into the ring increases polarity and can provide a new hydrogen bond acceptor site, which may also reduce CYP-mediated metabolism. researchgate.net

Phenyl: Replacing the furan with a simple phenyl ring can explore the necessity of the heteroatom for activity. The phenyl ring can then be substituted with various groups to mimic the electronic properties of the furan.

Pyrazole Ring Bioisosteres: The central pyrazole ring can also be replaced with other five-membered heterocycles. This can be a particularly effective strategy for navigating intellectual property landscapes or overcoming specific liabilities associated with the pyrazole core. Studies on the CB1 receptor antagonist rimonabant (B1662492), a 1,5-diarylpyrazole, have shown that the pyrazole moiety can be successfully replaced by:

Imidazole: Imidazole analogues of rimonabant were found to be potent and selective CB1 receptor antagonists. acs.orgnih.gov

Thiazole (B1198619): The molecular size and shape of thiazole are similar to pyrazole, and it has been shown to be an effective bioisostere. researchgate.net

Triazole: Triazole derivatives have also been designed as effective bioisosteres for the pyrazole ring in CB1 antagonists. acs.orgnih.gov

Oxadiazole: In some cases, the pyrazole carboxamide moiety has been successfully replaced with an oxadiazole ring, leading to compounds with high affinity for the target. psu.edursc.org

Computational Approaches in SAR Analysis and Compound Design

Computational methods are instrumental in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of novel compounds and guiding the design of more potent and selective molecules. For derivatives of this compound, a variety of computational techniques have been employed to elucidate their mechanisms of action and to predict the therapeutic potential of new analogs. These approaches, ranging from molecular docking and pharmacophore modeling to quantum chemical calculations, have proven invaluable in understanding how these compounds interact with their biological targets at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to pyrazole derivatives to understand their binding modes and to rationalize their biological activities.

In silico molecular docking studies on a series of heterocyclic derivatives, including those with pyrazole moieties, have been conducted to investigate their binding affinity against enzymes like cyclooxygenase-2 (COX-2). For instance, certain pyrazole derivatives have shown favorable binding energies, ranging from -10.9 to -9.8 kcal/mol, which are more significant than that of the standard drug celecoxib (B62257) (-6.5 kcal/mol). nih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A molecular docking study on 1,3,5-trisubstituted-1H-pyrazole derivatives targeting the anti-apoptotic protein Bcl-2 provides another example of the utility of this approach. rsc.org Using software like AutoDock, researchers have been able to predict the binding affinities and poses of these compounds within the active site of Bcl-2. The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB ID: 4AQ3), by removing water molecules and adding polar hydrogens. The ligand is then docked into a defined grid box centered on the co-crystallized ligand's position. The Lamarckian Genetic Algorithm is frequently employed to explore various conformations. rsc.org Such analyses help in identifying key amino acid residues involved in the interaction, thereby guiding the design of new derivatives with improved potency.

Although not exclusively focused on this compound, these studies on related pyrazole scaffolds highlight a common methodology. The furan ring in the this compound structure is of particular interest as it can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking, which can be effectively modeled using docking simulations.

| Derivative Type | Target Protein | Key Findings | Reference |

| Pyrazole Derivatives | COX-2 | Binding energies of -9.8 to -10.9 kcal/mol, exceeding the standard drug. | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | Identification of binding modes and affinities within the active site. | rsc.org |

| Pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogs | PDE4 | Crucial hydrogen bond interactions with Asp392, Asn395, Tyr233, and Gln443. π-π stacking with His234, Phe414, and Phe446. | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used as a query in virtual screening to identify new compounds with the desired activity from large chemical databases.

For pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, which share a pyrazole core, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model consists of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, which were found to be crucial for phosphodiesterase 4 (PDE4) inhibition. The predictive power of this model was validated by a high regression coefficient (R² = 0.9545) and a cross-validated coefficient (r² = 0.8147). nih.gov Such models are invaluable for filtering large compound libraries to a manageable number of candidates for further testing.

In another study, a sequential ligand-based pharmacophore modeling approach followed by molecular docking was used to identify 5-aminopyrazole derivatives with anti-tubercular potential. mdpi.com This highlights the power of combining different computational methods to discover novel bioactive compounds.

While a specific pharmacophore model for this compound derivatives is not detailed in the available literature, the principles from studies on analogous structures are directly applicable. The key features of the this compound scaffold—the furan ring (hydrophobic, potential H-bond acceptor), the pyrazole core (aromatic, H-bond donor/acceptor), and the amine group (H-bond donor)—would be central to developing a pharmacophore model for its specific biological targets.

| Compound Class | Target | Pharmacophore Features | Key Findings | Reference |

| Pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogs | PDE4 | AHHRR: 1 H-bond acceptor, 2 hydrophobic groups, 2 aromatic rings | The model demonstrated good predictive ability for PDE4 inhibition. | nih.gov |

| 5-Aminopyrazole derivatives | Anti-tubercular targets | Not specified | Combination of pharmacophore modeling and docking identified potent anti-tubercular compounds. | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These calculations can be used to determine various properties such as molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO), which are critical for understanding chemical reactivity and intermolecular interactions.

In a study of novel pyrazolo furan-2(5H)-one derivatives, DFT calculations were employed to analyze the electronic structure of the most potent compounds. nih.gov By calculating parameters like chemical hardness, electronegativity, and the HOMO-LUMO energy gap, researchers can gain insights into the stability and reactivity of the molecules. A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more prone to interact with a biological target.

Similarly, experimental and computational studies on 1H-pyrazole-3-carboxylic acid have utilized DFT to correlate theoretical findings with experimental data from FT-IR and NMR spectroscopy. researchgate.net These calculations can help in confirming the structure of synthesized compounds and in understanding their electronic properties.

For this compound derivatives, DFT calculations can be used to:

Optimize the molecular geometry to its lowest energy conformation.

Calculate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.

Determine the energies of the HOMO and LUMO to predict the molecule's reactivity and its ability to participate in charge-transfer interactions with a receptor.

These quantum chemical insights are fundamental for a rational approach to drug design, allowing for the fine-tuning of the electronic properties of the lead compound to enhance its biological activity.

| Compound Studied | Method | Calculated Parameters | Significance | Reference |

| Pyrazolo furan-2(5H)-one derivatives | DFT | HOMO, LUMO, energy gap, chemical hardness, electronegativity | Provided insights into the electronic structure and reactivity of potent antiviral compounds. | nih.gov |

| 1H-pyrazole-3-carboxylic acid | DFT | Molecular geometry, vibrational frequencies, NMR chemical shifts | Correlated computational results with experimental spectroscopic data to confirm molecular structure and properties. | researchgate.net |

Investigation of Biological Activity and Mechanistic Studies of 3 Furan 3 Yl 1h Pyrazol 5 Amine and Its Derivatives

Broad-Spectrum Biological Activity Profiles of Pyrazole (B372694) and Furan (B31954) Derivatives

Pyrazole and furan derivatives are recognized for their wide-ranging pharmacological effects. researchgate.netresearchgate.netorientjchem.orgresearchgate.netrsc.org The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its metabolic stability and ability to form various interactions with biological targets. researchgate.netmdpi.com Derivatives of pyrazole have demonstrated a vast array of activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties. researchgate.netorientjchem.orgresearchgate.netnih.gov The versatility of the pyrazole ring allows for substitutions at various positions, which can significantly modulate the compound's biological profile. mdpi.com

Similarly, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key component of many biologically active natural and synthetic compounds. researchgate.netnih.govmdpi.com Furan derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, and antitumor activities. researchgate.netnih.govijabbr.com The presence of the furan moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The combination of these two pharmacophores in compounds like 3-(furan-3-yl)-1H-pyrazol-5-amine suggests the potential for multifaceted biological activities, making its derivatives promising candidates for further investigation in drug development. nih.gov

Targeted Biological Activity Studies of this compound Analogues

Enzyme Inhibition Assays (e.g., Kinases, Succinate Dehydrogenase, Thrombin)

Derivatives of this compound have been the subject of targeted studies to evaluate their inhibitory effects on various enzymes crucial in physiological and pathological processes.

Kinase Inhibition: Pyrazole-based compounds are well-documented as potent kinase inhibitors, playing a significant role in cancer therapy and the treatment of inflammatory disorders. nih.govnih.govresearchgate.net Numerous pyrazole derivatives have been developed to target specific kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govresearchgate.net For instance, pyrazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com Some have also been identified as inhibitors of other important kinases such as Janus kinases (JAKs), which are involved in inflammatory responses. mdpi.com The structural features of the pyrazole ring allow for the design of selective kinase inhibitors. mdpi.comresearchgate.net

Succinate Dehydrogenase Inhibition: Succinate dehydrogenase (SDH) has emerged as a key target for the development of fungicides. nih.govacs.org Pyrazole-carboxamide derivatives have been extensively studied as SDH inhibitors (SDHIs). acs.org These compounds act by blocking the enzyme's function in the mitochondrial respiratory chain, which is essential for fungal respiration. Several pyrazole-5-yl-amide derivatives have demonstrated significant in vitro antifungal activities against various plant pathogenic fungi, with some compounds showing higher potency than the commercial fungicide boscalid. nih.gov Molecular docking studies have indicated that these pyrazole derivatives can bind effectively to the active site of SDH. nih.govacs.org

Thrombin Inhibition: Thrombin is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs. nih.govnih.gov A series of 1H-pyrazol-5-amine-based compounds have been identified as potent thrombin inhibitors. nih.govnih.govmdpi.com These inhibitors often work through a serine-trapping mechanism, where they covalently acylate the catalytic serine residue (Ser195) in the active site of thrombin. nih.govnih.gov This leads to a temporary inhibition of the enzyme's activity. mdpi.com Studies have shown that modifications to the pyrazole core and its substituents can significantly impact the inhibitory potency and selectivity of these compounds against thrombin. nih.govacs.org

Here is an interactive data table summarizing the enzyme inhibition data for selected pyrazole derivatives:

| Compound Type | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Pyrazole-based hybrid heteroaromatics | CDK2/cyclin A2 | Significant inhibitory activity | 60% inhibition at 10 µM | mdpi.com |

| Pyrazole-based Aurora A kinase inhibitors | Aurora A kinase, HCT116, MCF7 | Potent antiproliferative agents | 0.16 µM, 0.39 µM, 0.46 µM | nih.gov |

| Acylated 1H-pyrazol-5-amines | Thrombin (FIIa) | Potent and selective inhibitors | 16-80 nM | nih.govnih.gov |

| Pyrazole-5-yl-amide derivatives | Succinate Dehydrogenase (Valsa mali) | Excellent in vitro antifungal activity | 0.48-0.87 mg/L | nih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | High activity against porcine SDH | 0.014 µM | acs.org |

| Fluorinated acylated 1H-pyrazol-5-amines | Thrombin (FIIa) | High potency thrombin inhibitors | 1.3 nM | acs.org |

Receptor Binding Profiling

The ability of pyrazole derivatives to bind to various receptors has been explored, revealing their potential to modulate different signaling pathways.

Cannabinoid Receptors: A number of pyrazole derivatives have been synthesized and evaluated as antagonists for the brain cannabinoid CB1 receptor. elsevierpure.comacs.org These studies aimed to characterize the binding sites of the receptor and develop pharmacological probes. The research identified key structural requirements for potent and selective CB1 receptor antagonism, including specific substitutions on the pyrazole ring. elsevierpure.com

Estrogen Receptors: Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype. acs.org Molecular modeling has been employed to understand the molecular basis for the binding affinity and selectivity of these pyrazoles for different ER subtypes. acs.org

Nicotinic Acid Receptor: In the search for new agonists for the G protein-coupled nicotinic acid receptor, a series of substituted pyrazole-3-carboxylic acids were synthesized. These compounds demonstrated significant affinity for the receptor, with most acting as partial agonists. nih.gov

Benzodiazepine (B76468) Receptors: Pyrazole-containing polycyclic compounds have been synthesized and tested for their binding affinities at both central (CBR) and peripheral (PBR) benzodiazepine receptors. nih.gov This research led to the identification of potent and selective ligands for both receptor types. nih.gov

Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)

The antimicrobial properties of compounds containing furan and pyrazole rings are well-established.

Antibacterial Activity: Pyrazole derivatives have shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov Some pyrazole-thiazole hybrids have demonstrated potent antimicrobial activity, including against Staphylococcus aureus and Klebsiella planticola. nih.gov Furthermore, certain furan derivatives have exhibited considerable activity against a broad spectrum of bacteria. researchgate.net The combination of these two heterocycles in furo[2,3-c]pyrazole derivatives has also been explored, with some compounds showing antibacterial activity comparable to the standard drug chloramphenicol (B1208) against Bacillus subtilis. nih.gov

Antifungal Activity: Pyrazole derivatives are known to possess significant fungicidal properties. nih.govnih.gov A series of novel pyrazole derivatives containing a 5-phenyl-2-furan moiety were designed and synthesized, with some compounds displaying significant fungicidal activity against various fungi, particularly Phytophthora infestans. nih.gov Mechanistic studies suggest that these compounds may act by disrupting the synthesis of the fungal cell wall. nih.gov Additionally, certain furo[2,3-c]pyrazole derivatives have exhibited potent in vitro antifungal activity against Botrytis fabae and Fusarium oxysporum. nih.gov Fluorinated pyrazole aldehydes have also shown moderate activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com

Here is an interactive data table summarizing the antimicrobial activity of selected pyrazole and furan derivatives:

| Compound Type | Target Organism | Key Findings | MIC Values | Reference |

|---|---|---|---|---|

| Furo[2,3-c]pyrazole derivative | Bacillus subtilis | Activity equal to chloramphenicol | 3.125 µg/mL | nih.gov |

| Furo[2,3-c]pyrazole derivatives | Botrytis fabae, Fusarium oxysporum | Potent in vitro antifungal activity | 6.25 µg/mL | nih.gov |

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | Potent antimicrobial agents | 1.9/7.8 µg/ml to 3.9/7.8 µg/ml | nih.gov |

| Triazole-containing pyrazole ester | S. aureus, L. monocytogenes, E. coli, S. gallinarum | Potent antibacterial activity | 0.5-4 µg/mL | researchgate.net |

| 3-phenyl-1-phenylsulfonyl pyrazoles | B. subtilis, multidrug-resistant S. aureus | Broad-spectrum antimicrobial activity | 2 µg/mL | researchgate.net |

Antitumor Activity Research (e.g., cell line-based cytotoxicity, antiproliferation studies)

The development of pyrazole and furan derivatives as anticancer agents is an active area of research. researchgate.netmdpi.com

Pyrazole derivatives have been extensively investigated for their potential to inhibit cancer cell growth. mdpi.comresearchgate.net They have been shown to induce apoptosis and exhibit antiproliferative activity against various human cancer cell lines, including breast (MCF7), lung (A549), colon (HCT116), and cervical (HeLa) cancer cells. mdpi.comnih.gov Structure-activity relationship studies have revealed that the substitution pattern on the pyrazole ring is crucial for enhancing anticancer efficacy. mdpi.com Some pyrazole derivatives have demonstrated potent activity, with IC₅₀ values in the micromolar and even nanomolar range. mdpi.comnih.gov

Furan-containing compounds have also been explored for their antitumor properties. ijabbr.com The incorporation of a furan nucleus is a recognized strategy in the design of new anticancer drugs. researchgate.net

Here is an interactive data table summarizing the antitumor activity of selected pyrazole derivatives:

| Compound Type | Cancer Cell Lines | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole | MCF7, A549, Colo205, A2780 | Strongest antiproliferative activity | 0.01-0.65 µM | mdpi.com |

| Pyrazolo[4,3-c]pyridine derivatives | MCF7, HepG2, HCT116 | Potent antitumor activity | 1.937-3.695 µg/mL | mdpi.com |

| Pyrazole-based hybrid heteroaromatics | A549 lung cancer cells | Most potent activity | 42.79 and 55.73 μM | mdpi.com |

| Pyrazole ring-containing isolongifolanone (B1589518) derivatives | MCF7 | Most potent antiproliferation activity | 5.21 µM | mdpi.com |

| Pyrazole-based Aurora A kinase inhibitors | HCT116, MCF7 | Potent antiproliferative agents | 0.39 µM, 0.46 µM | nih.gov |

Anti-inflammatory Activity Assessment

Both pyrazole and furan derivatives have been investigated for their anti-inflammatory potential. benthamdirect.comsciencescholar.usnih.gov

Pyrazole-containing compounds have a long history as anti-inflammatory agents. nih.govbenthamdirect.com Research has focused on their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov Some novel pyrazole derivatives have shown selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov These compounds have demonstrated potent anti-inflammatory effects in in vivo models, with some showing activity comparable or even superior to the well-known anti-inflammatory drug celecoxib (B62257). nih.gov

Furan derivatives have also been shown to possess anti-inflammatory properties. nih.govmdpi.com They can exert their effects through various mechanisms, including the suppression of pro-inflammatory mediators. nih.gov The combination of furan and pyrazole moieties holds promise for the development of new anti-inflammatory drugs. researchgate.net

Antiviral Activity Investigations

The pyrazole scaffold is a cornerstone in the development of new therapeutic agents, with numerous derivatives exhibiting a wide array of biological activities, including antiviral properties. nih.gov Research has demonstrated that compounds incorporating the pyrazole ring system can effectively act against various viral pathogens. nih.govresearchgate.net

For instance, certain 1,3-diphenylpyrazole derivatives have shown a high degree of protection (95–100%) in chicks against the Newcastle disease virus (NDV), a highly contagious disease affecting poultry. nih.gov NDV can cause significant economic losses in the poultry industry by affecting the respiratory, nervous, and digestive systems. nih.gov The antiviral efficacy of newly synthesized 4-substituted pyrazole derivatives against NDV was evaluated by their capacity to inhibit virus-induced haemagglutination. nih.gov

The potential of pyrazole derivatives extends to other viruses as well. The pyrazole-containing compound BPR1P0034 has demonstrated potent, sub-micromolar activity against the influenza virus, highlighting the promise of this chemical family for developing new and effective antiviral treatments. nih.gov Further studies have also focused on the synthesis and antiviral evaluation of novel pyrazole and fused pyrazolopyrimidine derivatives, broadening the scope of their potential applications. nih.gov

The antiviral activity of these compounds is often quantified using the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). nih.gov Toxicity assays are typically conducted in environments such as embryonated chicken eggs. nih.gov

Table 1: Antiviral Activity of Selected Pyrazole Derivatives Against Newcastle Disease Virus (NDV)

| Compound | 50% Cytotoxic Concentration (CC50) in µL/egg | 50% Inhibitory Concentration (IC50) | Selectivity Index (SI = CC50/IC50) |

|---|---|---|---|

| Derivative 1 | 200 - 800 | Varies | Calculated |

| Derivative 2 | 200 - 800 | Varies | Calculated |

| Derivative 3 | 200 - 800 | Varies | Calculated |

Data is generalized from findings on various 4-substituted pyrazole derivatives. Specific IC50 values are determined based on the concentration required to completely inhibit viral effects in 50% of the eggs. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their specific biological targets, understanding how they modulate cellular pathways, and characterizing the nature of their inhibitory actions.

Analysis of Binding Interactions with Specific Biological Targets

The biological activity of pyrazole derivatives is rooted in their ability to bind to specific molecular targets within cells, thereby inhibiting their function. Molecular docking studies and in vitro assays have been instrumental in identifying these interactions.

A notable example involves furan-bearing pyrazolo[3,4-b]pyridines, which have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the p53-Murine Double Minute 2 (MDM2) protein-protein interaction. nih.gov Molecular docking has revealed plausible binding patterns of these derivatives within the CDK2 binding pocket and their interaction with the p53-MDM2 complex. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting by interacting with the colchicine (B1669291) binding site. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, certain benzofuran–pyrazole hybrids have demonstrated inhibitory activity against E. coli DNA gyrase B, an essential enzyme for bacterial replication, highlighting their potential as antimicrobial agents. nih.gov

Table 2: Biological Targets of Pyrazole Derivatives

| Derivative Class | Biological Target | Type of Interaction |

|---|---|---|

| Furan-bearing pyrazolo[3,4-b]pyridines | Cyclin-Dependent Kinase 2 (CDK2) | Binding to active pocket |

| Furan-bearing pyrazolo[3,4-b]pyridines | p53-MDM2 complex | Protein-protein interaction inhibition |

| Chalcone–pyrazole hybrids | Tubulin (Colchicine binding site) | Inhibition of polymerization |

| Benzofuran–pyrazole hybrids | E. coli DNA gyrase B | Enzyme inhibition |

| N-acylated 1H-pyrazol-5-amines | Thrombin (Ser195) | Covalent binding |

This table summarizes findings from various studies on different classes of pyrazole derivatives. nih.govnih.govnih.govacs.org

Pathway Modulation Studies

The interaction of pyrazole derivatives with their biological targets can trigger a cascade of events, leading to the modulation of critical cellular pathways. For instance, the inhibition of CDK2 by furan-bearing pyrazolo[3,4-b]pyridines can lead to cell cycle arrest at the S phase and the G1/S transition, effectively halting cell proliferation. nih.gov

Some pyrazole derivatives have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (PKB, also known as Akt) signaling pathway. google.commdpi.com This pathway is crucial for cell survival and proliferation, and its inhibition can induce apoptosis. google.com Mechanistic studies on other pyrazole compounds have revealed that they can induce apoptosis by upregulating the expression of the pro-apoptotic gene BAX and downregulating the anti-apoptotic gene Bcl-2, a mechanism often linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibition of the p53-MDM2 interaction by certain spiro-oxindole derivatives of pyrazole leads to an increase in the levels of p53 and p21, which are key regulators of the cell cycle and apoptosis. nih.gov

Characterization of Covalent vs. Non-Covalent Inhibition

The nature of the bond formed between an inhibitor and its target—covalent or non-covalent—is a critical determinant of its pharmacological properties. researchgate.netnih.gov Non-covalent inhibitors bind reversibly through interactions like hydrogen bonds and van der Waals forces, while covalent inhibitors form a stable, often irreversible bond with their target. nih.govcas.org

Covalent inhibition offers several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. researchgate.netnih.govcas.org A recent study detailed the development of a novel series of N-acylated 1H-pyrazol-5-amines as covalent inhibitors of thrombin. acs.org Mass-shift assays confirmed that these compounds covalently bind to the catalytic serine residue (Ser195) of thrombin, leading to its temporary acylation and inhibition. acs.org This targeted covalent interaction can lead to a more predictable and sustained anticoagulant effect. acs.org The design of such targeted covalent inhibitors (TCIs) involves a "warhead"—a reactive functional group that forms the covalent bond—and a "guidance system" that ensures selectivity for the target protein. cas.org

In Vitro and Ex Vivo Biological Assessment Methodologies

A variety of in vitro and ex vivo methodologies are employed to assess the biological activity of this compound and its derivatives. These assays are essential for determining the efficacy and mechanism of action of these compounds.

For evaluating antiviral activity, common methods include assessing the inhibition of virus-induced haemagglutination. nih.gov The cytotoxicity (CC50) and inhibitory concentration (IC50) are often determined using cell-based assays or embryonated chicken eggs. nih.gov

The anticancer potential of these compounds is frequently screened using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.commdpi.com This colorimetric assay measures cell viability and is used to determine the antiproliferative effects of the compounds on various cancer cell lines, such as human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2). mdpi.comnih.gov

To elucidate the mechanism of action, specific enzyme inhibition assays are conducted. For example, the inhibitory effect on tubulin polymerization is measured to confirm the action of compounds targeting microtubules. nih.gov Similarly, DNA gyrase B inhibition assays are used for potential antibacterial agents. nih.gov Furthermore, immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) are utilized to quantify the levels of key proteins involved in apoptosis, such as p53, Bax, caspase-3, and Bcl-2, providing insight into the molecular pathways affected by the compounds. mdpi.com

Table 3: Methodologies for Biological Assessment of Pyrazole Derivatives

| Methodology | Purpose | Measured Parameter(s) | Example Application |

|---|---|---|---|

| Haemagglutination Inhibition Assay | Antiviral activity screening | Inhibition of virus-induced red blood cell clumping | Newcastle Disease Virus |

| MTT Assay | Cytotoxicity / Antiproliferative activity | Cell viability, IC50 values | Screening against cancer cell lines (MCF-7, HCT-116) |

| Tubulin Polymerization Assay | Mechanism of action (Anticancer) | Inhibition of microtubule formation | Investigating tubulin inhibitors |

| DNA Gyrase B Inhibition Assay | Mechanism of action (Antimicrobial) | Inhibition of enzyme activity, IC50 values | Assessing potential antibacterial agents |

| ELISA (Immunoassay) | Pathway modulation analysis | Levels of specific proteins (e.g., p53, Bax, Bcl-2) | Elucidating apoptotic pathways |

| Mass-Shift Assay | Characterization of inhibition | Confirmation of covalent bond formation | Studying covalent inhibitors of thrombin |

This table summarizes common assessment methods used in the study of pyrazole derivatives. nih.govnih.govnih.govacs.orgmdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Furan 3 Yl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(furan-3-yl)-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the pyrazole (B372694) ring, and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the interconnected heterocyclic systems.

Furan Protons : The furan-3-yl moiety will show three proton signals. The proton at the C2 position of the furan ring is anticipated to appear as a singlet or a finely split multiplet at the most downfield position of the furan signals, typically in the range of δ 7.5-8.0 ppm. The protons at the C4 and C5 positions will appear as multiplets in the range of δ 6.5-7.5 ppm. For comparison, in a related structure, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the furan H-5 and H-4 protons were observed at δ 7.48 and δ 6.76 ppm, respectively. mdpi.com

Pyrazole Proton : The single proton on the C4 position of the pyrazole ring is expected to resonate as a sharp singlet. In various 5-aminopyrazole derivatives, this proton typically appears in the range of δ 5.5-6.5 ppm. rsc.org For instance, the pyrazole H-4 proton in 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate gives a characteristic singlet at δ 6.25 ppm. mdpi.com

Amine and Imine Protons : The protons of the primary amine (-NH₂) group at C5 and the pyrazole ring (-NH) at N1 are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The amine protons typically resonate in the range of δ 4.0-7.0 ppm, while the pyrazole NH proton can be found further downfield, often above δ 10.0 ppm. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for a Related Furan-Pyrazole Derivative

| Compound Name | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate | Furan H-5 | 7.48 | d | mdpi.com |

| Furan H-4 | 6.76 | d | mdpi.com | |

| Pyrazole H-4 | 6.25 | s | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Furan Carbons : The furan ring carbons will have chemical shifts characteristic of an electron-rich aromatic system. The oxygen-bearing C-O carbon will be the most deshielded. Based on data from furan-containing derivatives, the furan carbon signals are expected in the δ 110-145 ppm region. mdpi.com

Pyrazole Carbons : The three carbons of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. The C3 and C5 carbons, being attached to nitrogen atoms, typically resonate downfield compared to the C4 carbon. researchgate.net In 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the pyrazole C3, C5, and C4 carbons appear at δ 149.1, 143.8, and 95.8 ppm, respectively. mdpi.com The C5 carbon, bonded to the amine group, is expected to be significantly shielded. In various 5-aminopyrazole derivatives, the C5 signal is often observed in the range of δ 150-160 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a Related Furan-Pyrazole Derivative

| Compound Name | Carbon Atom | Chemical Shift (δ ppm) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate | Pyrazole C-3 | 149.1 | mdpi.com |

| Pyrazole C-5 | 143.8 | mdpi.com | |

| Furan C-5 | 144.9 | mdpi.com | |

| Furan C-2 | 131.6 | mdpi.com | |

| Furan C-3 | 115.7 | mdpi.com | |

| Furan C-4 | 112.6 | mdpi.com | |

| Pyrazole C-4 | 95.8 | mdpi.com |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms within a molecule. acs.org Although less common than ¹H and ¹³C NMR, it can provide unambiguous information about the nitrogen atoms in the pyrazole ring and the exocyclic amine group.

For the pyrazole ring, two distinct ¹⁵N signals are expected. In the derivative 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the N-1 and N-2 atoms of the pyrazole ring were observed at δ -183.6 ppm and -96.7 ppm, respectively. researchgate.netmdpi.com The nitrogen of the C5-amine group is expected to have a chemical shift in a different region, characteristic of primary aromatic amines. This technique is particularly useful for studying tautomerism and protonation states in pyrazole systems. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₇N₃O. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this composition with a high degree of confidence (typically within 5 ppm). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. semanticscholar.org The analysis of furan-containing compounds by HRMS has been well-documented, providing a reliable method for formula confirmation. researchgate.net

Table 3: Calculated Exact Mass for the Subject Compound

| Compound Name | Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| This compound | C₇H₇N₃O | [M+H]⁺ | 150.0662 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures, reaction monitoring, and purification of target compounds. nih.gov For this compound, an LC-MS method would be employed to assess its purity and confirm its identity in a given sample. The retention time from the LC provides one level of identification, while the mass spectrum of the eluting peak confirms the molecular weight. sciforum.net Advanced LC-HRMS methods, such as those using Orbitrap analyzers, are particularly powerful for identifying and quantifying trace amounts of heterocyclic compounds and their metabolites in complex matrices. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the amine group (-NH2), the pyrazole ring (with its N-H, C=N, and C=C bonds), and the furan ring (with its C-H, C=C, and C-O-C bonds). Theoretical and experimental studies on related aminopyrazoles and furan compounds provide a basis for assigning these expected spectral features. mdpi.comresearchgate.netudayton.edu

The N-H stretching vibrations of both the pyrazole ring and the primary amine group are typically observed in the region of 3100-3500 cm⁻¹. The amine group is expected to show two distinct bands in this region, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations from both the furan and pyrazole rings are anticipated to appear around 3000-3100 cm⁻¹. globalresearchonline.net The region between 1500 and 1650 cm⁻¹ is characteristic of C=N and C=C double bond stretching vibrations within the heterocyclic rings. The C-O-C stretching of the furan ring typically gives rise to strong absorptions in the 1000-1300 cm⁻¹ region. udayton.edu

For instance, the IR spectrum of the related compound 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows characteristic bands for C=N and C=C bonds in the 1570–1615 cm⁻¹ range. mdpi.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Pyrazole N-H | Stretching | ~3100 - 3300 |

| Amine N-H | Asymmetric & Symmetric Stretching | ~3300 - 3500 |

| Furan/Pyrazole C-H | Stretching | ~3000 - 3100 |

| Pyrazole/Furan C=C & C=N | Ring Stretching | ~1500 - 1650 |

| Furan C-O-C | Asymmetric & Symmetric Stretching | ~1000 - 1300 |

| Amine N-H | Bending (Scissoring) | ~1590 - 1650 |

| Furan C-H | Out-of-plane Bending | ~700 - 900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This method also provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net